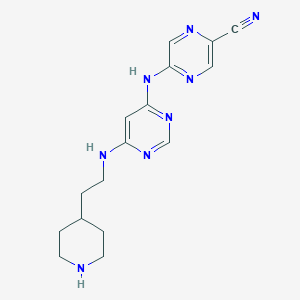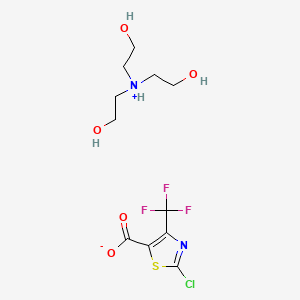
N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a butoxy group, two chlorine atoms on the phenyl ring, and a chloroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide typically involves the reaction of 4-butoxy-2,6-dichloroaniline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with consistent quality.
化学反応の分析
Types of Reactions
N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Acids/Bases: For hydrolysis reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while hydrolysis can produce a carboxylic acid and an amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, although specific medical uses may require further research and validation.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
2-(Diethylamino)ethyl N-(4-butoxy-2,6-dichlorophenyl)carbamate: A related compound with a similar structure but different functional groups.
N-(4-Butoxy-2,6-dichlorophenyl)acetamide: Lacks the chloro group on the acetamide moiety.
Uniqueness
N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide is unique due to the presence of both the butoxy group and the chloroacetamide moiety, which confer specific reactivity and properties
特性
分子式 |
C12H14Cl3NO2 |
|---|---|
分子量 |
310.6 g/mol |
IUPAC名 |
N-(4-butoxy-2,6-dichlorophenyl)-2-chloroacetamide |
InChI |
InChI=1S/C12H14Cl3NO2/c1-2-3-4-18-8-5-9(14)12(10(15)6-8)16-11(17)7-13/h5-6H,2-4,7H2,1H3,(H,16,17) |
InChIキー |
HHYJMQSVCJUKBR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)







![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
